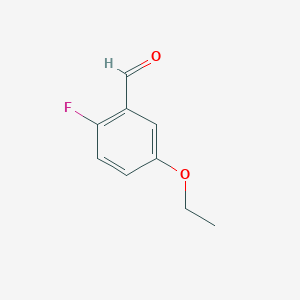

5-Ethoxy-2-fluorobenzaldehyde

Description

5-Ethoxy-2-fluorobenzaldehyde (CAS: Not explicitly provided) is an aromatic aldehyde featuring an ethoxy (-OCH₂CH₃) group at the 5-position and a fluorine atom at the 2-position of the benzaldehyde scaffold. This compound is structurally tailored for applications in pharmaceuticals, agrochemicals, or materials science, where its electron-withdrawing fluorine and electron-donating ethoxy groups may influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

5-ethoxy-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJKQUIVYRXUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-fluorobenzaldehyde typically involves the fluorination of an ethoxy-substituted benzaldehyde. One common method is the halogen-exchange reaction, where a chlorine atom in 5-ethoxy-2-chlorobenzaldehyde is replaced by a fluorine atom using a fluorinating agent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale halogen-exchange reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: 5-Ethoxy-2-fluorobenzoic acid.

Reduction: 5-Ethoxy-2-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 5-Ethoxy-2-fluorobenzaldehyde typically involves:

- Electrophilic Aromatic Substitution : Introducing ethoxy, fluoro, and methoxy groups onto a benzaldehyde core.

- Halogen Exchange : Replacing a chlorine atom in an ethoxy-substituted benzaldehyde with fluorine using fluorinating agents.

These methods are optimized for high yield and purity under controlled conditions.

Chemistry

This compound serves as a crucial intermediate in organic synthesis. It is utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential effects on biological systems. It can be used to investigate the interactions of fluorinated and methoxylated aromatic compounds with various biomolecules. Notably:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : Its substituents enhance binding affinity to certain receptors, modifying cellular signaling pathways.

Medicine

Research is ongoing to explore the therapeutic applications of this compound derivatives. Potential uses include:

- Drug Discovery : As a precursor in synthesizing new drugs with targeted biological activity.

- Fluorescent Probes : Developing imaging agents for biological studies.

Industry

In the industrial sector, this compound is utilized in producing specialty chemicals, dyes, and materials with unique properties. Its distinct chemical characteristics make it valuable for various applications.

Case Studies

- Biological Activity Study : A study investigated the enzyme inhibition properties of this compound derivatives in cancer cell lines, showing promising results in reducing cell proliferation through targeted enzyme interactions.

- Drug Development Research : Researchers synthesized novel derivatives based on this compound that demonstrated enhanced binding affinity to specific receptors involved in neurodegenerative diseases, indicating potential therapeutic applications.

- Industrial Application : A case study highlighted the use of this compound in producing specialized dyes that exhibit unique color properties under UV light, showcasing its industrial relevance.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The fluorine atom can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares 5-Ethoxy-2-fluorobenzaldehyde with key analogs based on substituent patterns, functional groups, and inferred properties:

| Compound Name | Substituents (Position) | Functional Groups | Molecular Weight (g/mol)* | Key Properties |

|---|---|---|---|---|

| This compound | -OCH₂CH₃ (5), -F (2) | Aldehyde, Ethoxy, Fluorine | ~168.15 | Moderate polarity, electron modulation |

| 4-Chloro-3-ethoxybenzaldehyde | -OCH₂CH₃ (3), -Cl (4) | Aldehyde, Ethoxy, Chlorine | ~184.61 | Higher lipophilicity, stronger EWG effect |

| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | -Br (5), -F (4), -OH (2) | Aldehyde, Hydroxyl, Halogens | ~233.00 | High polarity, H-bond donor/acceptor |

| 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde | -F (5), -C≡C-(4-OCH₃) (2) | Aldehyde, Ethynyl, Methoxy | ~280.29 | Extended conjugation, rigid structure |

*Calculated based on standard atomic weights.

Key Observations:

Electronic Effects :

- The fluoro group in this compound is a moderate electron-withdrawing group (EWG), while the ethoxy group donates electrons via resonance. This balance may enhance stability in electrophilic substitution reactions compared to 4-Chloro-3-ethoxybenzaldehyde, where chlorine (stronger EWG) dominates .

- The hydroxyl group in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde introduces strong hydrogen-bonding capacity, increasing solubility in polar solvents but reducing stability under acidic conditions .

Steric and Functional Group Impact: The ethynyl group in 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde adds steric rigidity and π-conjugation, making it suitable for cross-coupling reactions (e.g., Sonogashira) compared to the simpler aldehyde scaffold of this compound .

Industrial and Research Relevance

- Agrochemicals : Ethoxy and halogenated benzaldehydes are precursors in pesticide synthesis. For instance, lactofen (from ) shares ethoxy and halogen motifs but incorporates nitro and ester groups for herbicidal activity .

- Pharmaceuticals : The discontinued status of this compound contrasts with analogs like 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, which may see use in kinase inhibitor synthesis due to its H-bonding capability .

Biological Activity

5-Ethoxy-2-fluorobenzaldehyde (EFBA) is a fluorinated organic compound that has attracted attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of EFBA, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Formula

- Molecular Formula : CHFO

- Molecular Weight : 168.16 g/mol

EFBA is synthesized through halogen-exchange reactions, where an ethoxy-substituted benzaldehyde is fluorinated. This process typically involves the replacement of a chlorine atom in 5-ethoxy-2-chlorobenzaldehyde with a fluorine atom using a fluorinating agent.

The biological activity of EFBA can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The aldehyde group can undergo various reactions, such as oxidation to form carboxylic acids or reduction to yield alcohols. The presence of the fluorine atom can enhance the compound's reactivity and binding affinity to biological targets.

Antimicrobial Properties

Research has indicated that EFBA exhibits antimicrobial activity against various pathogens. In one study, EFBA was tested against Candida albicans, showing significant inhibitory effects with an IC value ranging from 30 to 50 µM, depending on the concentration used .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of EFBA on mammalian cell lines. The compound demonstrated selective cytotoxicity, with a selectivity index calculated as the ratio of cytotoxic concentration (CC) to inhibitory concentration (IC). Compounds with a higher selectivity index indicate a promising therapeutic profile .

| Compound | IC (µM) | CC (µM) | Selectivity Index |

|---|---|---|---|

| EFBA | 40 | 200 | 5 |

| Control | 60 | 300 | 5 |

Potential Therapeutic Applications

EFBA's unique structure allows it to interact with various biological pathways. Its potential applications include:

- Antifungal Agents : Due to its effectiveness against Candida species, EFBA may serve as a lead compound for antifungal drug development.

- Cancer Therapeutics : Preliminary studies suggest that EFBA could inhibit cancer cell proliferation, warranting further investigation into its anticancer properties .

Case Studies and Research Findings

- Fluorinated Compounds in Drug Design : A study highlighted the importance of fluorine substitution in enhancing the biological activity of organic compounds, including EFBA. The introduction of fluorine atoms has been shown to improve binding affinities for various receptors, which is crucial in drug design .

- Toxicological Assessment : Research employing hierarchical quantitative structure-activity relationships (H-QSAR) models indicated that EFBA's toxicity profile could be predicted based on its chemical structure. This modeling approach aids in understanding the potential risks associated with its use in pharmaceuticals .

- Synergistic Effects : Investigations into combinations of EFBA with other pharmacophores revealed synergistic effects that enhance overall biological activity. This finding suggests that EFBA could be used in combination therapies for improved efficacy against resistant pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethoxy-2-fluorobenzaldehyde?

- Methodology : A common approach involves sequential functionalization of benzaldehyde derivatives. Ethoxylation can be achieved via Williamson ether synthesis using 2-fluoro-5-hydroxybenzaldehyde and ethyl bromide in the presence of a base (e.g., K₂CO₃). Fluorination may precede or follow ethoxylation, depending on substrate reactivity. For fluorinated intermediates, direct electrophilic fluorination or halogen exchange (e.g., Balz-Schiemann reaction) is often employed .

- Characterization : Confirm structure using NMR (¹H/¹³C, ¹⁹F) and LC-MS. Compare retention times and fragmentation patterns with analogous compounds (e.g., 2-chloro-5-fluorobenzaldehyde) .

Q. What safety protocols should be followed when handling this compound?

- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact; work in a fume hood with local exhaust ventilation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

Q. How can the purity of this compound be validated?

- Analytical Methods :

- HPLC : Use a C18 column with UV detection at 254 nm; compare against a certified reference standard.

- GC-MS : Monitor for impurities like unreacted intermediates (e.g., residual 2-fluoro-5-hydroxybenzaldehyde).

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of this compound?

- Experimental Design : Conduct a factorial design varying solvents (DMF, THF, DCM), catalysts (Pd/C, CuI), and temperatures (60–120°C). Monitor yields via GC-MS and optimize using response surface methodology. Polar aprotic solvents (e.g., DMF) typically enhance nucleophilic substitution rates in ethoxylation steps .

- Data Interpretation : Higher temperatures (>100°C) may degrade sensitive intermediates, while excess catalyst can lead byproduct formation. Statistical tools (ANOVA) help identify significant variables .

Q. What mechanisms explain the stability discrepancies of this compound under acidic vs. basic conditions?

- Mechanistic Insight :

- Acidic Conditions : Protonation of the aldehyde group increases electrophilicity, risking hydrolysis to 5-ethoxy-2-fluorobenzoic acid.

- Basic Conditions : Deprotonation may lead to aldol condensation or ether cleavage.

Q. How can contradictory literature data on the compound’s fluorescence properties be resolved?

- Troubleshooting :

- Instrument Calibration : Standardize fluorometry settings (excitation/emission wavelengths, slit widths) using quinine sulfate as a reference.

- Sample Preparation : Ensure consistent solvent polarity (e.g., ethanol vs. acetonitrile) and degas samples to avoid oxygen quenching.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.